Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)14-6-7-5-8(11-15-7)9(12)13-4/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVOJOLXPRAHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=NO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of β-Enamino Keto Ester Intermediates
A general procedure reported involves the reaction of β-keto esters with N,N-dimethylformamide dimethylacetal in 1,4-dioxane under an inert argon atmosphere at 80°C for 4 hours. After removal of the solvent under reduced pressure, the residue is purified by flash chromatography to yield β-enamino keto esters in good yields (e.g., 75%) as yellowish oils.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | β-Keto ester + N,N-dimethylformamide dimethylacetal | 1,4-Dioxane | 80°C | 4 h | ~75% | Argon atmosphere, inert conditions |
Cyclization to 1,2-Oxazole Ring
The β-enamino keto esters are then reacted with hydroxylamine hydrochloride in ethanol or methanol. The reaction is typically refluxed for 4 hours or stirred at room temperature for 20 hours depending on the substrate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford methyl 1,2-oxazole-4-carboxylates as crystalline solids or oils.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 2 | β-Enamino keto ester + Hydroxylamine HCl | Ethanol/MeOH | Reflux or RT | 4 h reflux or 20 h RT | 65% | Purification by column chromatography |
Introduction of tert-Butoxy Methyl Group
The tert-butoxy methyl substituent can be introduced via protection of hydroxyl groups or alkylation using tert-butyl protecting groups. For example, tert-butyl (S)-2-methyl-4-oxopiperidine-1-carboxylate has been used in related syntheses with mixed anhydride intermediates formed using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF) at low temperatures (0°C to -78°C). The reaction mixture is stirred and then acidified, extracted, and concentrated to yield protected intermediates.
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 3 | Mixed anhydride formation: Isobutyl chloroformate + N-methylmorpholine | THF | 0°C to -78°C | 2 h | Followed by reaction with tert-butyl protected amine |
In related procedures, triethylamine is used as a base for alkylation or protection steps at room temperature, often with reaction times ranging from 0.5 to 2 hours.
Representative Experimental Procedure Summary
| Step | Procedure Description | Key Parameters |
|---|---|---|
| 1 | Dissolve β-keto ester in 1,4-dioxane, add N,N-dimethylformamide dimethylacetal under argon, stir at 80°C for 4 h. | 21.6 mmol scale, 80°C, 4 h |
| 2 | Add hydroxylamine hydrochloride in ethanol or methanol, reflux for 4 h or stir at RT for 20 h, remove solvent, purify by column chromatography. | 5 mmol scale, reflux or RT, 4-20 h |
| 3 | Prepare mixed anhydride by adding isobutyl chloroformate to acid in THF, followed by N-methylmorpholine, cool to -78°C, then add tert-butyl amine. | 0°C to -78°C, 2 h, inert atmosphere |
Purification and Characterization
- Purification is commonly done by flash column chromatography using hexane/ethyl acetate mixtures.
- Recrystallization solvents include acetone, methanol, acetic acid, or DMSO with anti-solvents such as water, toluene, or alkanes.
- Analytical techniques used to confirm structure and purity include NMR (1H, 13C), IR spectroscopy, mass spectrometry, and HPLC.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature/Time | Yield/Notes |
|---|---|---|---|---|
| β-Enamino keto ester synthesis | β-Keto ester + N,N-dimethylformamide dimethylacetal | 1,4-Dioxane | 80°C, 4 h | ~75% yield |
| Cyclization to 1,2-oxazole | Hydroxylamine hydrochloride | Ethanol or Methanol | Reflux 4 h or RT 20 h | ~65% yield |
| tert-Butoxy methyl introduction | Isobutyl chloroformate + N-methylmorpholine + tert-butyl amine | THF | 0°C to -78°C, 2 h | Used as intermediate, purification required |
| Purification | Flash chromatography, recrystallization | Hexane/EtOAc, acetone, methanol, DMSO | Ambient to 40°C | High purity, confirmed by NMR, HPLC |
Research Findings and Notes
- The synthetic routes emphasize mild reaction conditions to preserve the sensitive isoxazole ring.
- Use of aprotic solvents and controlled temperatures is critical to avoid decomposition.
- The ratio of reagents such as triethylamine to amine intermediates is optimized around 2:1 molar ratio for efficient conversion.
- The tert-butoxy protecting group is stable under the reaction conditions and facilitates further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted oxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate with structurally analogous oxazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Oxazole Derivatives
Substituent Effects on Reactivity and Stability
- tert-Butoxymethyl vs. Methoxymethyl : The tert-butyl group in the target compound enhances steric hindrance and hydrolytic stability compared to the smaller methoxy group in Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate. This makes the former more suitable for reactions requiring prolonged stability under basic or acidic conditions .
- Bromomethyl vs. tert-Butoxymethyl : The bromine atom in Methyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate provides a reactive site for nucleophilic substitution, enabling cross-coupling reactions, unlike the inert tert-butoxy group .
- Aromatic vs. Alkyl Substituents : Methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate exhibits π-π stacking interactions due to its aromatic ring, enhancing binding affinity in biological targets, whereas alkyl substituents like tert-butoxymethyl prioritize lipophilicity .
Biological Activity
Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate (CAS No. 1803583-17-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C10H15NO4
- Molecular Weight : 213.23 g/mol
- Structural Characteristics : The compound features a 1,2-oxazole ring, which is known for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural components, particularly the oxazole moiety. Oxazole derivatives have been reported to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing oxazole rings often demonstrate antibacterial and antifungal properties. For instance, oxazole derivatives have shown significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Oxazole derivatives are also explored for their anticancer potential. They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of signaling pathways involved in cell proliferation .
Antimicrobial Activity
A study evaluating the antimicrobial effects of oxazole derivatives indicated that this compound could inhibit bacterial growth effectively. The following table summarizes the antibacterial activity observed:
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| This compound | 20 | S. aureus |
| Amoxicillin | 30 | S. aureus |
| Benzoxazole derivative | 18 | E. coli |
This data suggests that the compound exhibits comparable antibacterial activity to established antibiotics like amoxicillin.
Anticancer Activity
In a separate investigation into the anticancer properties of oxazole derivatives, this compound was assessed for its ability to inhibit cancer cell proliferation. The study revealed that this compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Synergistic Effects : A combination therapy study showed that when used alongside other chemotherapeutic agents, this compound enhanced the efficacy of these drugs, suggesting potential for use in combination therapies for cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate?
- The tert-butoxy group is typically introduced via nucleophilic substitution or esterification under anhydrous conditions. For oxazole ring formation, cyclization reactions (e.g., using nitrile oxides or via [3+2] cycloadditions) are common. Key steps include:
- Protection of the hydroxyl group with tert-butoxycarbonyl (Boc) reagents.
- Use of coupling agents (e.g., DCC or EDC) for carboxylate ester formation.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates .
Q. What safety protocols should be followed when handling this compound?
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respiratory protection if dust or aerosols are generated .
- Ventilation: Work in a fume hood to avoid inhalation of vapors. Ensure local exhaust ventilation for powder handling .
- Spill Management: Avoid water contact (to prevent hydrolysis). Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray Crystallography: Use SHELXL for structure refinement. Single crystals can be grown via slow evaporation in dichloromethane/hexane mixtures .
- Spectroscopy:
- - and -NMR to verify tert-butyl, oxazole, and ester moieties.
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., calculated vs. experimental m/z) .
Advanced Research Questions
Q. How can researchers address low yields during the synthesis of the oxazole ring?
- Common Issues:
- Side reactions: Competing formation of isoxazoles due to improper stoichiometry of nitrile oxides.
- Moisture sensitivity: Hydrolysis of intermediates in the presence of water.
- Optimization Strategies:
- Use anhydrous solvents (e.g., THF or DMF) and molecular sieves.
- Employ microwave-assisted synthesis to enhance reaction rates and selectivity .
- Analyze by-products via HPLC-MS to identify competing pathways .
Q. How should researchers resolve discrepancies between calculated and observed spectral data (e.g., NMR chemical shifts)?
- Potential Causes:
- Tautomerism in the oxazole ring (e.g., keto-enol equilibria).
- Solvent effects or concentration-dependent aggregation.
- Methodological Solutions:
- Perform variable-temperature NMR to detect dynamic equilibria.
- Compare experimental shifts with DFT-calculated values (software: Gaussian or ORCA) .
- Use deuterated solvents with minimal proton exchange (e.g., CDCl₃ over DMSO-d₆) .
Q. What strategies are effective for improving solubility during biological assays?
- Formulation Adjustments:
- Use co-solvents (e.g., DMSO ≤ 1% v/v) or surfactants (e.g., Tween-80).
- Prepare phosphate-buffered saline (PBS) suspensions with sonication.
- Structural Modifications:
- Introduce hydrophilic groups (e.g., PEG linkers) at the methyl ester position without altering the oxazole core .
Q. How does the tert-butoxy group influence the compound’s stability under acidic conditions?
- The tert-butoxy group is susceptible to acid-catalyzed cleavage.
- Experimental Validation:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
